molecular formula C23H31N5OS B12382565 (S)-Minzasolmin

(S)-Minzasolmin

Cat. No.: B12382565
M. Wt: 425.6 g/mol
InChI Key: GDFWCSZNQVAQGR-SFHVURJKSA-N
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Description

(S)-Minzasolmin is a chiral compound known for its significant pharmacological properties. It is widely studied in the field of medicinal chemistry due to its potential therapeutic applications. The compound’s unique stereochemistry plays a crucial role in its biological activity, making it a subject of interest for researchers aiming to develop new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Minzasolmin typically involves several steps, starting from readily available starting materials. One common synthetic route includes the asymmetric reduction of a prochiral ketone using a chiral catalyst. This method ensures the selective formation of the (S)-enantiomer. Reaction conditions often involve the use of solvents like tetrahydrofuran or dichloromethane, with temperatures maintained at low levels to ensure high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. Catalysts used in industrial synthesis are often immobilized on solid supports to facilitate easy separation and reuse.

Chemical Reactions Analysis

Types of Reactions

(S)-Minzasolmin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert this compound to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of this compound react with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.

    Substitution: Halogenated this compound with nucleophiles in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines or thiols derivatives.

Scientific Research Applications

(S)-Minzasolmin has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interaction with various biological macromolecules, including proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders and certain types of cancer.

    Industry: Utilized in the development of new materials with specific chiral properties.

Mechanism of Action

The mechanism of action of (S)-Minzasolmin involves its interaction with specific molecular targets in the body. It binds to receptor sites on proteins, altering their conformation and activity. This binding can activate or inhibit various signaling pathways, leading to the desired therapeutic effects. The compound’s stereochemistry is crucial for its binding affinity and specificity, making the (S)-enantiomer more effective than its counterpart.

Comparison with Similar Compounds

Similar Compounds

    ®-Minzasolmin: The enantiomer of (S)-Minzasolmin, which has different biological activity due to its stereochemistry.

    Minzasolmin analogs: Compounds with similar core structures but different functional groups, leading to variations in their pharmacological properties.

Uniqueness

This compound stands out due to its high enantioselectivity and specific interaction with biological targets. Its unique stereochemistry makes it more effective in certain therapeutic applications compared to its analogs and enantiomers.

Properties

Molecular Formula

C23H31N5OS

Molecular Weight

425.6 g/mol

IUPAC Name

N-[(2S)-1-(1H-indol-3-yl)hexan-2-yl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C23H31N5OS/c1-3-4-7-18(14-17-15-24-20-9-6-5-8-19(17)20)26-22(29)21-16-25-23(30-21)28-12-10-27(2)11-13-28/h5-6,8-9,15-16,18,24H,3-4,7,10-14H2,1-2H3,(H,26,29)/t18-/m0/s1

InChI Key

GDFWCSZNQVAQGR-SFHVURJKSA-N

Isomeric SMILES

CCCC[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)C3=CN=C(S3)N4CCN(CC4)C

Canonical SMILES

CCCCC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CN=C(S3)N4CCN(CC4)C

Origin of Product

United States

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